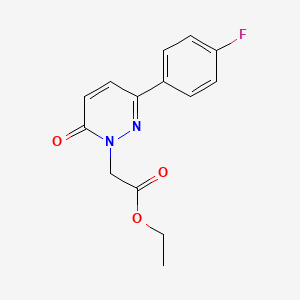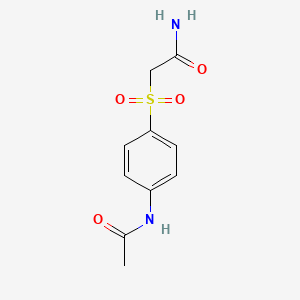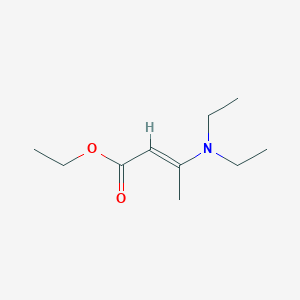
ethyl (3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de etilo (3-(4-fluorofenil)-6-oxo-1(6H)-piridazinil) es un compuesto orgánico con una estructura compleja que incluye un grupo fluorofenilo, un anillo de piridazinona y una parte de acetato de etilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del acetato de etilo (3-(4-fluorofenil)-6-oxo-1(6H)-piridazinil) generalmente implica la condensación del acetato de etilo (4-fluorobenzoil) con reactivos apropiados para formar el anillo de piridazinona. Las condiciones de reacción a menudo incluyen el uso de catalizadores y controles específicos de temperatura para garantizar que el producto deseado se obtenga con alto rendimiento y pureza .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto podría incluir reactores de flujo continuo y sistemas automatizados para manejar los reactivos y controlar el entorno de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El acetato de etilo (3-(4-fluorofenil)-6-oxo-1(6H)-piridazinil) puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esto se puede utilizar para alterar el estado de oxidación del compuesto.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, lo que potencialmente altera las propiedades del compuesto.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones generalmente implican temperaturas controladas y niveles de pH para garantizar el resultado deseado.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir un compuesto con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción podría resultar en un compuesto más saturado.
Aplicaciones Científicas De Investigación
El acetato de etilo (3-(4-fluorofenil)-6-oxo-1(6H)-piridazinil) tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas más complejas.
Biología: Se puede estudiar por su actividad biológica potencial e interacciones con varias biomoléculas.
Medicina: La investigación puede explorar su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se puede utilizar en el desarrollo de nuevos materiales o como reactivo en procesos químicos industriales.
Mecanismo De Acción
El mecanismo por el cual el acetato de etilo (3-(4-fluorofenil)-6-oxo-1(6H)-piridazinil) ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estos objetivos podrían incluir enzimas, receptores u otras proteínas que juegan un papel en varias vías bioquímicas. Las vías y objetivos moleculares exactos dependerían de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
Compuestos Similares
Algunos compuestos similares al acetato de etilo (3-(4-fluorofenil)-6-oxo-1(6H)-piridazinil) incluyen:
- Acetato de etilo (4-fluorobenzoil)
- 3-(4-Fluorofenil)-3-oxopropionato de etilo
- Éster etílico del ácido 4-fluoro-ß-oxobenzenopropanoico
Singularidad
Lo que diferencia al acetato de etilo (3-(4-fluorofenil)-6-oxo-1(6H)-piridazinil) de estos compuestos similares es su combinación única de grupos funcionales y la presencia del anillo de piridazinona
Propiedades
Número CAS |
853318-07-7 |
|---|---|
Fórmula molecular |
C14H13FN2O3 |
Peso molecular |
276.26 g/mol |
Nombre IUPAC |
ethyl 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetate |
InChI |
InChI=1S/C14H13FN2O3/c1-2-20-14(19)9-17-13(18)8-7-12(16-17)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3 |
Clave InChI |
AGBHKJYFUWNBDX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















